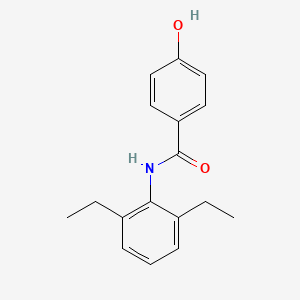

N-(2,6-diethylphenyl)-4-hydroxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2,6-diethylphenyl)-4-hydroxybenzamide and related compounds typically involves acylation reactions, where an amine is reacted with an acyl chloride or acid anhydride in the presence of a suitable solvent such as tetrahydrofuran (THF). For example, similar compounds have been synthesized through the reaction of aminophenol with benzoylchloride, characterized by spectroscopic methods like ¹H NMR and ¹³C NMR, and confirmed by elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using X-ray diffraction and supported by density functional theory (DFT) calculations. Studies reveal that such compounds often crystallize in specific space groups, with the molecular geometry influenced by intermolecular interactions, including hydrogen bonding and π-π stacking. The impact of these interactions on the molecular structure, particularly on bond lengths, angles, and dihedral angles, has been analyzed, showing minor effects on bond lengths and angles but significant effects on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions, including nucleophilic additions and cyclization, to form different derivatives. These reactions are often used to modify the compound's chemical properties for specific applications. For instance, nucleophilic additions to planar chiral compounds have been employed to prepare axially chiral benzamides, demonstrating the versatility and reactivity of these compounds (Koide & Uemura, 1999).

Physical Properties Analysis

The physical properties of this compound derivatives, including solubility, melting points, and crystal structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in materials science and pharmaceuticals. For example, the molar refraction and polarizability of related compounds have been investigated, highlighting the effects of chemical structure on these physical properties (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interactions with other molecules, are determined by its functional groups and molecular structure. Studies on similar compounds have explored their electrochemical properties, reactivity with metals, and potential as ligands for metal-catalyzed reactions. These investigations provide insights into the compound's applications in catalysis, material science, and as potential pharmaceutical agents (Mukaiyama & Yamaguchi, 1966).

Wissenschaftliche Forschungsanwendungen

Biosensor Development

A notable application of similar compounds to N-(2,6-diethylphenyl)-4-hydroxybenzamide involves the development of high-sensitive biosensors. For instance, a study described the creation of a biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor exhibited potent electron mediating behavior with well-separated oxidation peaks for both analytes, showing its utility in real sample analysis with satisfactory results (Karimi-Maleh et al., 2014).

Antitumor Activities

Another area of research focuses on the antitumor properties of N-hydroxybenzamides. Screening tests have led to the discovery of compounds with significant growth inhibitions against various tumor cells and an improved water solubility, indicating promising avenues for cancer therapy (Maeda et al., 2004).

Material Science

In material science, the synthesis and characterization of novel polyimides using derivatives like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide demonstrate applications in creating materials with specific heat capacities and thermal degradation temperatures suitable for various industrial applications (Butt et al., 2005).

Antioxidant Agents

Research into amino-substituted benzamide derivatives has revealed their potential as antioxidant agents. These compounds, due to their variable number of methoxy and hydroxy groups, exhibit improved antioxidative properties compared to reference molecules, offering insights into designing potent antioxidants (Perin et al., 2018).

Synthesis and Characterization of Chemical Compounds

The development of novel chemical compounds for various applications, such as antimicrobial screening and antiviral activity, illustrates the versatility of N-phenylbenzamide derivatives in synthesizing substances with significant biological activities (Desai et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-(2,6-diethylphenyl)-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-12-6-5-7-13(4-2)16(12)18-17(20)14-8-10-15(19)11-9-14/h5-11,19H,3-4H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUQGFOCDQKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)

![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)

![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)

![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)